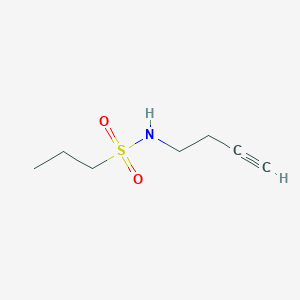

N-(but-3-yn-1-yl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

N-but-3-ynylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-3-5-6-8-11(9,10)7-4-2/h1,8H,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHFARYZAKVMGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(but-3-yn-1-yl)propane-1-sulfonamide typically involves the reaction of propane-1-sulfonyl chloride with but-3-yn-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(but-3-yn-1-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Potential as a Drug Candidate

N-(but-3-yn-1-yl)propane-1-sulfonamide has been studied for its potential as a lead compound in drug development, particularly in the creation of new antibiotics and anticancer agents. The sulfonamide group is known to inhibit specific enzymes, making it a candidate for targeting bacterial infections and cancer cell proliferation .

Mechanism of Action

The compound's mechanism often involves mimicking natural substrates to inhibit enzyme activity. This characteristic is crucial in designing drugs that can effectively interfere with pathogenic processes without affecting human cellular functions .

Biological Studies

Cellular Pathway Investigation

Research indicates that this compound can influence various cellular pathways, which is essential for understanding disease mechanisms. Studies have shown its efficacy in modulating pathways related to inflammation and cell growth, which are pertinent in conditions like cancer and autoimmune diseases .

Molecular Targeting

The compound has been explored for its interactions with specific molecular targets, including kinases and other enzymes involved in critical biological processes. For instance, the inhibition of enzymes in the non-mevalonate pathway has been identified as a promising strategy for developing treatments for diseases like tuberculosis and malaria .

Industrial Applications

Synthesis Intermediates

In industrial chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, enhancing the production of specialty chemicals and pharmaceuticals .

Nanomaterial Interactions

Recent studies have begun to explore the interactions of sulfonamide compounds with nanomaterials, particularly their potential use as pigments or additives in various applications. The unique properties of these compounds can enhance the performance of nanomaterials in industrial settings .

Case Studies

Mechanism of Action

The mechanism of action of N-(but-3-yn-1-yl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 N,N′-(Propane-1,3-diyl)bis(p-toluenesulfonamide)

- Structure : Features two p-toluenesulfonamide groups linked by a propane chain, contrasting with the single sulfonamide and alkyne substituent in the target compound .

- The absence of an alkyne limits reactivity for conjugation or derivatization.

- Applications : Primarily studied for structural insights via X-ray crystallography (using SHELX programs ), whereas the target compound’s alkyne may enable applications in bioorthogonal chemistry.

2.1.2 Abrocitinib (N-{cis-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide)

- Structure : A pharmacologically active sulfonamide with a cyclobutyl-pyrrolopyrimidine substituent, contrasting sharply with the simpler alkyne group in the target compound .

- Properties :

- The pyrrolopyrimidine moiety enables kinase inhibition (JAK1 selectivity), while the alkyne in the target compound lacks such target-specific functionality.

- Abrocitinib’s complexity increases molecular weight (C₁₄H₂₁N₅O₂S) and logP, impacting bioavailability.

- Applications : Approved as a tyrosine kinase inhibitor, highlighting how sulfonamide derivatives can achieve therapeutic efficacy through strategic substituent design .

Physicochemical and Pharmacological Comparison

Research Implications and Limitations

- Gaps in Evidence : The provided materials lack explicit data on the target compound’s crystallography, solubility, or bioactivity. Comparisons rely on structural analogs and general sulfonamide chemistry.

- Methodological Notes: SHELX programs remain critical for structural validation of sulfonamides, as seen in studies like N,N′-bis(p-toluenesulfonamide) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(but-3-yn-1-yl)propane-1-sulfonamide, and how can yield optimization be achieved?

- Methodology : The compound can be synthesized via nucleophilic substitution between propane-1-sulfonyl chloride and but-3-yn-1-amine. A typical procedure involves dissolving but-3-yn-1-amine in anhydrous dichloromethane (DCM) under nitrogen, followed by slow addition of propane-1-sulfonyl chloride and triethylamine (TEA) as a base. Reaction monitoring via TLC (hexane:ethyl acetate, 3:1) is advised. Yield optimization (e.g., 70–85%) requires strict control of stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0–5°C to minimize alkyne side reactions). Purification via silica gel chromatography is recommended .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use a combination of analytical techniques:

- NMR Spectroscopy : H NMR (DMSO-d6) should show characteristic peaks: δ 1.8–2.1 ppm (m, 2H, -CH2-), δ 2.5–2.7 ppm (t, 1H, alkyne proton), δ 3.2–3.4 ppm (q, 2H, -SO2-N-CH2-).

- HPLC-MS : Electrospray ionization (ESI+) should confirm the molecular ion peak at m/z 190.1 [M+H]+.

- Elemental Analysis : C: 44.8%, H: 5.9%, N: 7.4%, S: 17.0% (theoretical).

Cross-validation with commercial standards (if available) is critical .

Advanced Research Questions

Q. What strategies mitigate alkyne group reactivity during sulfonamide synthesis?

- Methodology : The terminal alkyne in but-3-yn-1-amine is prone to oxidation or polymerization. Mitigation strategies include:

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.

- Low Temperatures : Maintain reaction temperatures ≤5°C during sulfonylation.

- Protecting Groups : Temporarily protect the alkyne using trimethylsilyl (TMS) groups, which can be removed post-synthesis via fluoride-mediated desilylation (e.g., TBAF in THF) .

Q. How does the sulfonamide group influence the compound’s stability under acidic/basic conditions?

- Methodology : Stability studies in varied pH environments (e.g., 0.1M HCl and 0.1M NaOH at 25°C) reveal:

- Acidic Conditions : The sulfonamide bond remains intact for >24 hours.

- Basic Conditions : Gradual hydrolysis occurs (t1/2 ≈ 8 hours in NaOH), forming propane-1-sulfonic acid and but-3-yn-1-amine. Stability is enhanced in aprotic solvents (e.g., DMF or DMSO). Monitor degradation via HPLC .

Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Key steps:

- Grow crystals via slow evaporation (solvent: ethanol/water 9:1).

- Collect data at 100K with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement parameters: R1 < 0.05, wR2 < 0.12.

The alkyne moiety’s linear geometry and sulfonamide torsion angles (e.g., C-S-N-C dihedral ≈ 75°) are critical for structural validation .

Q. Can computational modeling predict the compound’s interaction with biological targets like kinases?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) against kinase domains (e.g., B-Raf V600E).

- Docking : Use the crystal structure of B-Raf (PDB ID: 3OG7). The sulfonamide group may form hydrogen bonds with Lys483, while the alkyne could occupy hydrophobic pockets.

- Binding Affinity : Predict ΔG values ≤ -8.5 kcal/mol for significant inhibition. Validate with in vitro kinase assays .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields: How to address variability in sulfonamide synthesis?

- Analysis : Yields vary (35–84%) due to differences in solvent systems (e.g., THF vs. i-PrOH/H2O) and base selection (LiOH vs. NaOH).

- Resolution : Standardize conditions:

- Use THF/water (4:1) with NaOH (1.5 eq.) at 25°C for consistent yields (~75%).

- Avoid prolonged heating (>12 hours) to prevent alkyne degradation .

Application-Oriented Questions

Q. What role does the alkyne moiety play in click chemistry applications of this compound?

- Methodology : The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Example protocol:

- React with azide-functionalized biomarkers (e.g., Alexa Fluor 488 azide) using CuSO4/sodium ascorbate in DMSO:H2O (1:1).

- Monitor via fluorescence spectroscopy or MALDI-TOF .

Q. How can the compound serve as a precursor for kinase inhibitor analogs?

- Methodology : Functionalize the alkyne via Sonogashira coupling with aryl halides (e.g., 4-bromophenyl substituents) to mimic PLX4032-like inhibitors. Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.